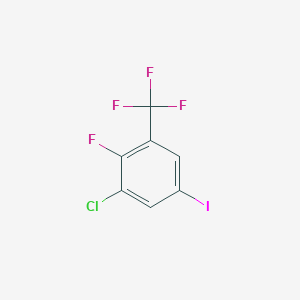










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([C:10]([F:13])([F:12])[F:11])[C:8]=1[F:9])N.N([O-])=O.[Na+].[I-:18].[K+]>Cl.O>[Cl:1][C:2]1[C:8]([F:9])=[C:7]([C:10]([F:13])([F:12])[F:11])[CH:6]=[C:4]([I:18])[CH:3]=1 |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
1.42 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
4.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(N)C=C(C1F)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
exceed 5° C
|
|
Type
|
ADDITION
|
|
Details
|
After the completion of the addition dropwise
|
|
Type
|
STIRRING
|
|
Details
|
to stir at the same temperature further for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
ADDITION
|
|
Details
|
After the completion of the addition dropwise
|
|
Type
|
STIRRING
|
|
Details
|
to stir at the same temperature further for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
WAIT
|
|
Details
|
at room temperature for 15 hours
|
|
Duration
|
15 h
|
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
|
Type
|
EXTRACTION
|
|
Details
|
the reaction mixture was extracted with 50 mL of diethyl ether twice
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over saturated sodium chloride aqueous solution
|
|
Type
|
DISTILLATION
|
|
Details
|
anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=C(C=C(C1)I)C(F)(F)F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 44.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |